3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine

Catalog No.
S1936131
CAS No.
633304-27-5
M.F
C17H18FN3O2S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrro...

CAS Number

633304-27-5

Product Name

3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine

Molecular Formula

C17H18FN3O2S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3

InChI Key

SFSFIDVAEMDPIP-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F

Synonyms

N-(2-(3-(3-fluorophenylsulfonyl)-1H-pyrrolo(2,3-b)pyridin-1-yl)ethyl)-N,N-dimethylamine, WAY-208466

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F
  • Search for Kinase Inhibitors

    Scientific literature search indicates that the core structure of 1H-pyrrolo[2,3-b]pyridine has been explored in the development of Kinase Inhibitors [, ]. Kinases are enzymes involved in regulating various cellular processes. Kinase inhibitors can be useful tools for studying these processes and potentially for developing new drugs. However, there is no evidence to suggest the specific compound mentioned here has been directly investigated for kinase inhibition.

  • Chemical Databases

    Information on the compound can be found in PubChem, a public database of chemical information. PubChem provides basic physical and chemical property information, but no details on specific research applications.

3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine is a synthetic compound characterized by its complex structure, which includes a pyrrolo[2,3-b]pyridine core. This compound has the molecular formula C₁₇H₁₈FN₃O₂S and a molecular weight of 345.41 g/mol . The presence of the 3-fluorophenyl sulfonyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Typical for sulfonyl derivatives and pyridine-based compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group. The synthesis often involves coupling reactions, such as the Suzuki coupling method, where aryl groups are introduced onto the pyrrolo[2,3-b]pyridine framework .

Research indicates that compounds similar to 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine exhibit significant biological activities, particularly as inhibitors of specific kinases like SGK-1 (serum/glucocorticoid-regulated kinase 1). These inhibitors have potential therapeutic applications in treating various diseases, including cancer and metabolic disorders .

The synthesis of 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine typically involves several steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation: The introduction of the sulfonyl group is often performed using tosyl chloride or similar reagents under basic conditions.
  • Dimethylation: The dimethylamino group is introduced via alkylation processes using dimethylamine derivatives.

These methods ensure high yields and purity of the final product .

The primary applications of 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine lie in pharmaceutical research. Its ability to inhibit specific kinases positions it as a candidate for drug development targeting cancer and other diseases linked to kinase activity dysregulation. Additionally, its unique structure may offer insights into developing novel therapeutic agents with improved efficacy and safety profiles.

Interaction studies are crucial for understanding how 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine interacts with biological targets. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding affinities and kinetics with proteins involved in signaling pathways related to cancer and metabolic diseases. Preliminary data suggest that this compound may effectively modulate kinase activity through competitive inhibition .

Several compounds share structural features with 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)-7-methylpyrrolo[2,3-b]pyridineFluorinated aryl groupKinase inhibitor
N,N-Dimethyl-4-(trifluoromethyl)anilineTrifluoromethyl groupAnticancer properties
4-(Phenylsulfonyl)-N,N-dimethylpiperazineSulfonamide groupAntidepressant activity

Uniqueness

The uniqueness of 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine lies in its specific combination of a pyrrolo[2,3-b]pyridine core with a fluorinated aryl sulfonamide moiety. This particular arrangement may enhance its selectivity and potency as a kinase inhibitor compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

347.11037616 g/mol

Monoisotopic Mass

347.11037616 g/mol

Heavy Atom Count

24

UNII

0AXW9ALG9W

Wikipedia

WAY-208466

Dates

Modify: 2023-08-16

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